脱氧培根碱

描述

科学研究应用

脱氧佩加宁具有多种科学研究应用:

化学: 用作研究生物碱化学和反应机理的模型化合物。

生物学: 研究其对胆碱酯酶和单胺氧化酶A的影响,使其成为神经化学研究中的宝贵工具。

医学: 由于其对胆碱酯酶和单胺氧化酶A的抑制作用,正在探索其在治疗酒精滥用和戒烟辅助方面的潜力

工业: 用于开发针对神经系统疾病的药理学药物.

作用机制

脱氧佩加宁主要通过抑制胆碱酯酶和选择性抑制单胺氧化酶A来发挥作用。 通过抑制这些酶,脱氧佩加宁可以增加脑中乙酰胆碱和单胺等神经递质的水平,这有助于减轻神经系统疾病和物质滥用的症状 .

生化分析

Biochemical Properties

Deoxypeganine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of cholinesterase enzymes, specifically butyrylcholinesterase and acetylcholinesterase, with IC50 values of 2 μM and 17 μM, respectively . Additionally, deoxypeganine selectively inhibits monoamine oxidase A with an IC50 value of 2 μM . These interactions suggest that deoxypeganine can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease and depression.

Cellular Effects

Deoxypeganine exerts various effects on different cell types and cellular processes. In neuronal cells, deoxypeganine has been shown to reduce ethanol intake and preference in alcohol-preferring rats, indicating its potential use in treating alcohol dependence . The compound influences cell signaling pathways by inhibiting cholinesterase and monoamine oxidase enzymes, leading to increased levels of acetylcholine and monoamines, respectively. This modulation of neurotransmitter levels can impact gene expression and cellular metabolism, contributing to its neuroprotective effects.

Molecular Mechanism

The molecular mechanism of deoxypeganine involves its binding interactions with cholinesterase and monoamine oxidase enzymes. By inhibiting these enzymes, deoxypeganine prevents the breakdown of acetylcholine and monoamines, resulting in elevated levels of these neurotransmitters in the synaptic cleft . This inhibition can enhance cholinergic and monoaminergic signaling, which may contribute to its therapeutic effects in neurodegenerative diseases and mood disorders. Additionally, deoxypeganine’s interaction with these enzymes may lead to changes in gene expression related to neurotransmitter synthesis and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deoxypeganine have been observed to change over time. Studies have shown that deoxypeganine is stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to deoxypeganine in in vitro and in vivo studies has demonstrated sustained inhibition of cholinesterase and monoamine oxidase enzymes, leading to prolonged increases in neurotransmitter levels . These findings suggest that deoxypeganine can maintain its biochemical activity over time, making it a viable candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of deoxypeganine vary with different dosages in animal models. In studies involving alcohol-preferring rats, deoxypeganine was administered at doses of 10, 20, and 30 mg/kg, resulting in a dose-dependent reduction in ethanol intake and preference . Higher doses of deoxypeganine have been associated with increased efficacy in reducing alcohol consumption, but potential toxic or adverse effects at very high doses have not been extensively studied. These findings highlight the importance of determining optimal dosages for therapeutic use while minimizing potential side effects.

Metabolic Pathways

Deoxypeganine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The primary metabolic pathway of deoxypeganine involves its oxidation to form deoxyvasicinone and other metabolites . These metabolites are further processed by various enzymes, including cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors, affecting the overall pharmacokinetics of deoxypeganine.

Transport and Distribution

Deoxypeganine is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, deoxypeganine may interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the localization and accumulation of deoxypeganine in specific tissues, affecting its overall pharmacological activity.

Subcellular Localization

The subcellular localization of deoxypeganine is critical for its activity and function. Deoxypeganine is primarily localized in the cytoplasm, where it interacts with cholinesterase and monoamine oxidase enzymes . The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that deoxypeganine can effectively inhibit its target enzymes and exert its biochemical effects within the cell.

准备方法

合成路线和反应条件

脱氧佩加宁可以通过多种化学途径合成。一种常用的方法是使用有机溶剂从蒺藜种子中提取该化合物。 然后将提取的物质进行纯化处理,如柱色谱法,以分离脱氧佩加宁 .

工业生产方法

脱氧佩加宁的工业生产通常涉及从植物来源进行大规模提取。收获蒺藜种子并进行加工以提取生物碱。 提取过程涉及使用乙醇或甲醇等溶剂,然后进行纯化步骤以获得纯化合物 .

化学反应分析

反应类型

脱氧佩加宁会发生各种化学反应,包括:

氧化: 脱氧佩加宁可以被氧化形成相应的喹啉衍生物。

还原: 还原反应可以将脱氧佩加宁转化为其还原形式。

取代: 取代反应可以在喹啉环上的各个位置发生.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应.

形成的主要产物

相似化合物的比较

类似化合物

马兜铃碱: 另一种在蒺藜中发现的生物碱,以其支气管扩张剂和呼吸兴奋剂的特性而闻名。

加兰他敏: 一种用于治疗阿尔茨海默病的生物碱,因为它具有胆碱酯酶抑制活性。

毒扁豆碱: 一种胆碱酯酶抑制剂,用于治疗青光眼和重症肌无力.

脱氧佩加宁的独特性

脱氧佩加宁的独特之处在于它对胆碱酯酶和单胺氧化酶A的双重抑制作用。 这种双重作用使其成为治疗神经系统疾病和物质滥用的有希望的候选药物,使其区别于其他类似化合物 .

属性

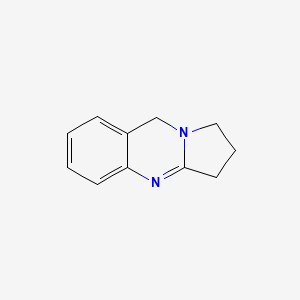

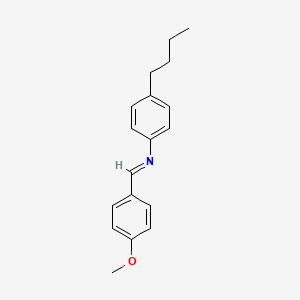

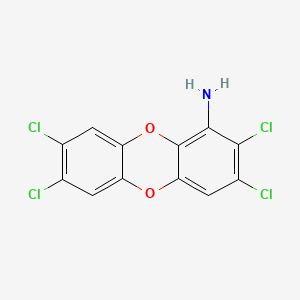

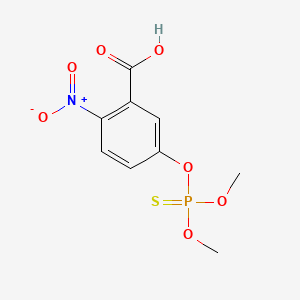

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFQLZTXIWKION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61939-05-7 (hydrochloride) | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197807 | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-59-0 | |

| Record name | Deoxypeganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYPEGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of deoxypeganine?

A1: Deoxypeganine acts as a reversible acetylcholinesterase inhibitor. [] This means it prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning, memory, and muscle control.

Q2: What are the downstream effects of deoxypeganine's acetylcholinesterase inhibition?

A2: By inhibiting acetylcholinesterase, deoxypeganine increases acetylcholine levels in the brain. This can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer's dementia. [, ]

Q3: What is the molecular formula and weight of deoxypeganine?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of deoxypeganine. For precise information, refer to comprehensive chemical databases or primary research articles focusing on the compound's structural elucidation.

Q4: Is there spectroscopic data available for deoxypeganine?

A4: While the abstracts mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] for analyzing deoxypeganine and related compounds, they do not provide detailed spectroscopic data. To access this information, consult research articles specifically dedicated to deoxypeganine's structural characterization.

Q5: How does deoxypeganine interact with other materials?

A5: Research indicates that deoxypeganine can form complexes with zinc chloride, facilitating its isolation from plant extracts. [] Additionally, studies exploring its incorporation into drug delivery systems demonstrate its compatibility with materials like silk fibroin, where it forms hydrogen bonds. []

Q6: What is known about the stability of deoxypeganine?

A6: While the provided abstracts lack specific details on deoxypeganine's stability under various conditions, research highlights the use of techniques like mechanochemical modification to potentially enhance its stability and properties. [, ] Further research is needed to fully understand its stability profile.

Q7: Does deoxypeganine exhibit any catalytic properties?

A7: The provided abstracts primarily focus on deoxypeganine's pharmacological properties and do not mention any catalytic activities.

Q8: Have computational methods been used to study deoxypeganine?

A8: Yes, quantum-mechanical investigations have been conducted to understand the reduction of deoxypeganine and its derivatives. [] Additionally, research has explored the photochemical oxidation of deoxypeganine using computational modeling. [, ]

Q9: How do structural modifications impact deoxypeganine's activity?

A9: Research on the neuroprotective activity of deoxypeganine derivatives revealed that two amino derivatives exhibited greater potency than deoxypeganine itself. [] This suggests that modifications to the deoxypeganine structure can influence its pharmacological activity and warrant further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

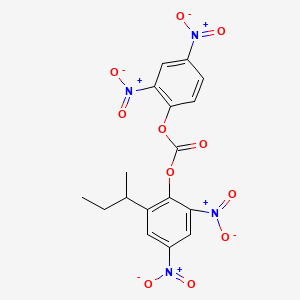

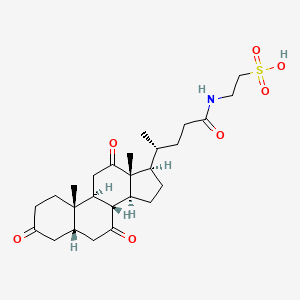

![(7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid](/img/structure/B1215478.png)